molecular formula C7H8O3S B128022 (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol CAS No. 146796-02-3

(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol

Cat. No.: B128022
CAS No.: 146796-02-3
M. Wt: 172.2 g/mol
InChI Key: YFCHAINVYLQVBG-UHFFFAOYSA-N
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Description

“(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol”, also known as Hydroxymethyl EDOT or EDT-methanol, is a chemical compound with the molecular formula C7H8O3S . It is a derivative of ethylenedioxythiophene (EDOT) .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C7H8O3S/c8-1-5-2-9-6-3-11-4-7 (6)10-5/h3-5,8H,1-2H2 . The molecular weight of the compound is 172.20 g/mol .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 172.20 g/mol . Other specific physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Synthesis and Structure Analysis

The compound has been synthesized using complex copper-chrome oxide as a catalyst, primarily through a decarboxylation reaction at high temperatures. The structural details of the compound were investigated using NMR spectroscopy, contributing to our understanding of its molecular composition and potential for further chemical manipulations (Yang Jun, 2007).

Application in Polymer Science

This compound is integral in the creation of polymers. For instance, it was used in the synthesis of poly(3-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propane-1-thiol), which demonstrated remarkable self-assembled monolayer (SAM) formation and electrochemical behavior, indicating potential uses in electronic devices (W. Su et al., 2010).

Role in Electrochemical Applications

The compound has shown significant promise in electrochemical applications. For instance, a study involving its use in a carbon fiber composite material displayed high specific capacitance, making it a promising material for flexible supercapacitors (Xiumei Ma et al., 2015).

Electrochromic Materials

The chemical has been incorporated in the development of electrochromic materials. Its incorporation into polymers has resulted in materials that exhibit multicolored electrochromism, high electrochemical stability, and good coloration efficiency. These materials have potential applications in various electronic and optoelectronic devices (E. G. Cansu-Ergun & A. Önal, 2018).

Chiral Recognition

A derivative of this compound has been synthesized for chiral recognition purposes. Modified electrodes using these materials have successfully distinguished between different enantiomers of specific compounds, showing potential in analytical chemistry and pharmacology (Liqi Dong et al., 2015).

Novel Polymer Synthesis

The compound has facilitated the synthesis of novel polymers with enhanced properties, such as improved conductivity and porous structure. These polymers have been used in dye-sensitized solar cells, showing enhanced energy conversion efficiency compared to conventional materials (Leyla Shahhosseini et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the search results .

Mechanism of Action

Target of Action

Hydroxymethyl EDOT, also known as EDT-methanol or (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol, is a conjugated polymer that is primarily used as a precursor of ethylenedioxythiophene (EDOT) . The primary target of Hydroxymethyl EDOT is the process of electro-polymerization in aqueous solutions .

Mode of Action

The hydroxymethyl groups in the EDOT monomers enhance the electro-polymerization process in an aqueous solution . This interaction results in the formation of an electro-active hydrophilic polymer .

Biochemical Pathways

Hydroxymethyl EDOT affects the pathway of electro-polymerization. It has been incorporated into a series of new π-conjugated polymer-based photocatalysts through atom-economic C–H direct arylation polymerization . The hydroxymethyl groups in the EDOT monomers enhance the electro-polymerization in an aqueous solution to form an electro-active hydrophilic polymer .

Pharmacokinetics

Its solubility and stability in aqueous solutions suggest that it may have good bioavailability .

Result of Action

The result of Hydroxymethyl EDOT’s action is the formation of an electro-active hydrophilic polymer . This polymer can be used in a variety of applications, including the creation of functional electroactive polymers , the functionalization of poly(L-lactic acid) for biomedical applications , and the formation of nanocomposites on polyethylene terephthalate (PET) for flexible plastic devices .

Action Environment

The action of Hydroxymethyl EDOT is influenced by the environment in which it is used. For example, the presence of an aqueous solution is necessary for the electro-polymerization process . Additionally, the stability of the resulting polymer may be affected by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

Hydroxymethyl EDOT plays a crucial role in biochemical reactions, particularly in the formation of electro-active hydrophilic polymers. The hydroxymethyl groups in the EDOT monomers enhance electro-polymerization, which is essential for creating functional electroactive polymers . This compound interacts with various enzymes and proteins during the polymerization process, facilitating the formation of stable and conductive polymers. The interactions between hydroxymethyl EDOT and these biomolecules are primarily based on the hydroxymethyl groups’ ability to form hydrogen bonds and other non-covalent interactions, which stabilize the polymer structure.

Cellular Effects

Hydroxymethyl EDOT influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form electro-active hydrophilic polymers allows it to interact with cell membranes and intracellular components, affecting cell function . Hydroxymethyl EDOT can modulate cell signaling pathways by interacting with membrane-bound receptors and ion channels, leading to changes in gene expression and cellular metabolism. These interactions can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of hydroxymethyl EDOT involves its ability to enhance electro-polymerization through the hydroxymethyl groups in the EDOT monomers . These groups facilitate the formation of hydrogen bonds and other non-covalent interactions with biomolecules, stabilizing the polymer structure. Hydroxymethyl EDOT can also interact with enzymes, leading to enzyme inhibition or activation, which can further influence gene expression and cellular function. The compound’s ability to form stable and conductive polymers is essential for its role in various biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hydroxymethyl EDOT change over time due to its stability and degradation properties. The compound is stable at temperatures between 2-8°C, but its stability can be affected by factors such as pH, temperature, and exposure to light . Over time, hydroxymethyl EDOT may degrade, leading to changes in its electro-active properties and its effects on cellular function. Long-term studies have shown that the compound can maintain its stability and functionality in both in vitro and in vivo settings, although its effects may diminish over extended periods.

Dosage Effects in Animal Models

The effects of hydroxymethyl EDOT vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote the formation of stable and conductive polymers. At high doses, hydroxymethyl EDOT may exhibit toxic or adverse effects, such as cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become more prominent.

Metabolic Pathways

Hydroxymethyl EDOT is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its polymerization and degradation . The compound’s hydroxymethyl groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells and tissues.

Transport and Distribution

Hydroxymethyl EDOT is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The compound’s hydrophilic nature allows it to be easily transported across cell membranes and distributed within various cellular compartments. Hydroxymethyl EDOT can accumulate in specific tissues and cells, where it exerts its effects on cellular function and metabolism.

Subcellular Localization

The subcellular localization of hydroxymethyl EDOT is influenced by its targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within cells, where it interacts with various biomolecules and exerts its effects on cellular function. Hydroxymethyl EDOT’s ability to form stable and conductive polymers is essential for its activity and function within different subcellular compartments.

Properties

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c8-1-5-2-9-6-3-11-4-7(6)10-5/h3-5,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCHAINVYLQVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CSC=C2O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

194595-04-5
Record name Poly(hydroxymethyl-3,4-ethylenedioxythiophene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194595-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80581726, DTXSID301246725
Record name (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poly(hydroxymethyl-3,4-ethylenedioxythiophene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146796-02-3, 194595-04-5
Record name (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80581726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poly(hydroxymethyl-3,4-ethylenedioxythiophene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydrothieno[3,4-b]-1,4-dioxin-2-methanol
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Synthesis routes and methods I

Procedure details

2-Hydroxymethyl-2,3-dihydro-thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid (48 g, 0.184 mol) was dissolved in N,N-dimethylacetamide (500 mL), and Cu2Cr2O7 (8.6 g) and quinoline (15 drops) were added. This mixture was subsequently stirred for 2 hours at 150° C., after which it was cooled to 25° C. It was then poured into ethyl acetate, the catalyst removed by filtration and the filtrate washed with acidic water and a saturated aqueous solution of sodium chloride. The solvent was then removed after which pure (2,3-dihydro-thieno[3,4-b][1,4]dioxin-2-yl)-methanol was isolated by vacuum distillation (115-120° C.; 0.05 mm Hg).
Name
2-Hydroxymethyl-2,3-dihydro-thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cu2Cr2O7
Quantity
8.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 25 mL round bottom flask equipped with a reflux condenser 0.64 g (0.0030 mol) of (2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl acetate was combined with 50% NaOH in water. The reaction was refluxed overnight and then cooled to room temperature. It was then poured into an Erlenmeyer flask filled with 100 mL water. The mixture was acidified then extracted with DCM. The solvent was removed under reduced pressure and column chromatography (7:3 hexanes/ethyl acetate) was performed to give 0.46 g (90%) of product. The structure was confirmed by LC-MS and 1H/13C NMR.
Name
(2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl acetate
Quantity
0.64 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
90%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol
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(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol
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(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol
Reactant of Route 6
(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol
Customer
Q & A

Q1: How does EDOT-OH differ from EDOT in terms of material properties?

A1: The introduction of the hydroxymethyl group in EDOT-OH significantly impacts its properties compared to EDOT. While both can be electropolymerized, the resulting polymers exhibit distinct characteristics. For instance, poly(EDOT-OH) films predominantly display short stretching force-extension curves in atomic force microscopy (AFM), indicating stronger interchain adhesion compared to poly(EDOT) [, ]. This difference in adhesion behavior influences the nanoscale surface structure and can impact applications like sensing and biocompatibility.

Q2: How does the electropolymerization method influence the properties of poly(EDOT-OH) films?

A2: Research indicates that the electropolymerization method plays a crucial role in defining the properties of the resulting poly(EDOT-OH) films. Studies comparing cyclic voltammetry and potentiostatic electropolymerization revealed that while the method influenced the surface morphology of poly(EDOT-PC) films, poly(EDOT-OH) films remained largely unaffected []. This suggests that the hydroxymethyl group might play a role in dictating the polymerization behavior and resulting film properties.

Q3: What are the potential applications of EDOT-OH in biosensing?

A3: EDOT-OH exhibits promise in biosensing applications, particularly when incorporated into conducting polymer composites. Studies demonstrate the feasibility of electrochemically depositing biofunctionalized poly(EDOT-OH) within organic electrochemical transistor (OECT) channels []. The hydroxyl groups in the polymer facilitate the incorporation of enzymes during electropolymerization. These enzyme-embedded transistors exhibit output characteristics sensitive to specific metabolite concentrations, enabling applications in multi-metabolite sensing platforms.

Q4: How does EDOT-OH contribute to the creation of superaerophobic electrodes for the hydrogen evolution reaction (HER)?

A4: The hydrophilic nature of EDOT-OH plays a crucial role in engineering superaerophobic electrodes for enhanced HER efficiency. When electropolymerized onto electrodes, poly(EDOT-OH) modifies the surface properties, impacting its wettability and bubble release characteristics []. Studies have shown that by controlling the electropolymerization conditions and incorporating colloidal lithography techniques, superaerophobic surfaces with improved hydrophilicity can be achieved. This, in turn, leads to a reduction in the overpotential required for HER and enhances electrode stability.

Q5: Can EDOT-OH be utilized in the development of biodegradable and biocompatible materials?

A5: Research highlights the potential of EDOT-OH in creating biocompatible and biodegradable materials for applications like tissue engineering. Studies have explored the copolymerization of EDOT-OH with poly(d,l lactic acid) (PDLLA) to synthesize electroactive and biodegradable copolymers []. These PEDOT-co-PDLLA copolymers demonstrated good biodegradability in the presence of proteinase K and exhibited excellent noncytotoxicity toward embryonic stem cells. This opens avenues for using these materials in various biomedical applications, including scaffolds for tissue regeneration.

Q6: Are there any studies on the computational chemistry of EDOT-OH?

A6: While the provided research excerpts don't delve into the computational chemistry aspects of EDOT-OH itself, a study on thiophene derivatives [] mentions the use of density functional theory simulations. Similar approaches can be applied to EDOT-OH to gain insights into its electronic structure, reactivity, and properties. Computational studies can provide valuable information for understanding its polymerization behavior, interactions with other molecules, and potential for further modifications.

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